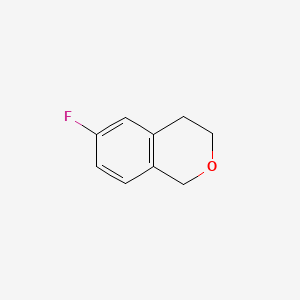

6-Fluoroisochroman

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

50396-63-9 |

|---|---|

Molecular Formula |

C9H9FO |

Molecular Weight |

152.16 g/mol |

IUPAC Name |

6-fluoro-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C9H9FO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6H2 |

InChI Key |

KUSSTKTZJFPGBJ-UHFFFAOYSA-N |

SMILES |

C1COCC2=C1C=C(C=C2)F |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Fluoroisochroman and Its Analogues

Direct Fluorination Strategies Applied to Isochroman (B46142) Precursors

Direct fluorination involves the introduction of a fluorine atom onto a pre-formed isochroman or a late-stage synthetic intermediate. These strategies are broadly categorized into electrophilic and nucleophilic approaches.

Electrophilic fluorination involves the reaction of an electron-rich aromatic system with a reagent that delivers an electrophilic fluorine equivalent ("F+"). wikipedia.orgalfa-chemistry.com These methods are particularly suitable for the late-stage functionalization of aromatic rings. nih.gov The most common and effective reagents for this purpose are N-F compounds, which are generally more stable, safer, and easier to handle than older reagents like elemental fluorine or fluoroxy compounds. wikipedia.orgrsc.orgmdpi.combenthamscience.com

Prominent N-F reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. wikipedia.orgresearchgate.net These reagents are crystalline, bench-stable solids. researchgate.netbeilstein-journals.org Selectfluor, in particular, has been demonstrated to be an effective reagent for the fluorination of activated aromatic systems, such as phenols and anisoles, often in the presence of a strong acid like trifluoromethanesulfonic acid to enhance its electrophilicity. researchgate.networldscientific.com The reaction mechanism for the fluorination of aromatic compounds with Selectfluor is thought to proceed via a single-electron transfer (SET) pathway. rsc.org

While direct electrophilic fluorination of the parent isochroman to yield 6-fluoroisochroman is not extensively detailed, the fluorination of analogous activated aromatic systems provides a clear precedent. For instance, the fluorination of various electron-rich arenes with Selectfluor proceeds under mild conditions. nih.govworldscientific.com Similarly, NFSI is widely used for the C-H fluorination of diverse aromatic and heteroaromatic compounds. rsc.orgresearchgate.netnumberanalytics.com

Table 1: Common Electrophilic Fluorinating Agents for Aromatic Systems

| Reagent Name | Acronym | Common Substrates |

|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Activated aromatics (phenols, anilines), β-dicarbonyls. researchgate.netorganic-chemistry.org |

| N-Fluorobenzenesulfonimide | NFSI | Aromatic compounds, heteroaromatics, enolates. wikipedia.orgresearchgate.net |

Nucleophilic fluorination strategies utilize a nucleophilic fluoride (B91410) source (F⁻) to form a C-F bond, typically through substitution or addition reactions. alfa-chemistry.com In the context of isochroman synthesis, this can involve intramolecular cyclization where a fluoride ion acts as the nucleophile to close the heterocyclic ring. organic-chemistry.org

A significant advancement in this area is the enantioselective synthesis of 4-fluoroisochromanones, which are key analogues of fluorinated isochromans. nih.govacs.orgnih.gov This methodology involves a chiral aryl iodide-catalyzed fluorolactonization. nih.govacs.orgnih.gov The reaction uses a nucleophilic fluoride source, such as hydrogen fluoride-pyridine (HF•pyridine), in combination with a stoichiometric oxidant. nih.govnih.gov This approach provides access to lactones containing fluorine-bearing stereogenic centers with high levels of enantioselectivity and diastereoselectivity. nih.govacs.org The regioselectivity of this nucleophilic pathway is complementary to that achieved with traditional electrophilic fluorination methods. nih.govnih.gov This strategy has been successfully applied to generate enantioenriched vicinal fluoroamines through the synthesis of β-fluoroaziridines, highlighting the versatility of trapping key intermediates with nucleophiles. nih.gov

Catalytic methods offer more efficient and selective routes for C-F bond formation, minimizing waste and often proceeding under milder conditions. Both transition metals and organocatalysts have been employed to achieve the synthesis of fluorinated isochromans and their derivatives.

Palladium catalysis is a powerful tool for direct C-H functionalization. In the context of fluorination, Pd(II)/Pd(IV) catalytic cycles have been developed. For the fluorination of sp³ C-H bonds, ligand-assisted palladium catalysis has shown promise. juniperpublishers.com For aromatic systems, palladium-catalyzed ortho-fluorination of 2-arylpyridines has been achieved using electrophilic fluorine sources like 1-fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate (B81430) under microwave irradiation. juniperpublishers.com While not demonstrated on isochroman itself, these protocols for structurally similar scaffolds, such as the synthesis of chromans and pyrans via allylic C-H oxidation, suggest the potential for adapting these methods. acs.org

Copper catalysis has emerged as a cost-effective and sustainable alternative to precious metal catalysis. beilstein-journals.org Copper-catalyzed methods have been developed for the fluorination of C-H bonds. For example, direct, copper-catalyzed fluorination of the β-sp² C-H bonds of benzoic acid derivatives has been achieved using a CuI catalyst and a silver fluoride (AgF) source. researchgate.netbeilstein-journals.org Furthermore, an electrooxidative methodology has been developed that translates the stoichiometric C-H fluorination reactivity of a Cu(III)-fluoride complex into a catalytic process, showing a preference for hydridic C-H bonds. nih.gov These methods provide a foundation for developing a copper-catalyzed route to this compound from a suitable benzoic acid precursor.

Hypervalent iodine organocatalysis has been successfully leveraged for the stereocontrolled synthesis of selectively fluorinated isochroman analogues. nih.govresearchgate.netthieme-connect.com This approach is motivated by the prevalence of the isochroman core in bioactive molecules and the beneficial conformational effects imparted by fluorine. nih.govresearchgate.netresearchgate.net

A key breakthrough is the fluorocyclization of readily accessible 2-vinylbenzaldehydes, which is mediated by I(I)/I(III) catalysis. nih.govresearchgate.netresearchgate.net This reaction generates fluorinated isochromans with high diastereoselectivity (up to >95:5 d.r.) and enantioselectivity (up to 97:3 e.r.). nih.govresearchgate.net The process typically uses a chiral iodoarene pre-catalyst, an electrophilic fluorine source like Selectfluor® as the terminal oxidant, and a nucleophilic fluoride source, often in an alcoholic solvent which gets incorporated into the product. researchgate.net

Similarly, the enantioselective synthesis of 4-fluoroisochromanones has been accomplished via a chiral aryl iodide-catalyzed fluorolactonization using HF-pyridine as the nucleophilic fluoride source. nih.govacs.orgnih.govrecercat.cat This method highlights the power of using chiral hypervalent iodine compounds to control stereochemistry in fluorination reactions. nih.govnih.gov

Table 2: Iodine(I)/Iodine(III) Catalyzed Fluorocyclization of 2-Vinylbenzaldehydes

| Catalyst | Substrate | Product | Diastereomeric Ratio (anti:syn) | Enantiomeric Ratio (e.r.) | Yield | Reference |

|---|---|---|---|---|---|---|

| Chiral Iodoarene | 2-vinylbenzaldehyde (B1595024) | 4-fluoro-1-methoxyisochroman | >95:5 | 97:3 | 72% | nih.govresearchgate.net |

| Chiral Iodoarene | 5-Chloro-2-vinylbenzaldehyde (B13028080) | 6-Chloro-4-fluoro-1-methoxyisochroman | >95:5 | 96:4 | 97% | researchgate.net |

Copper-Catalyzed C-H Fluorination Protocols

Radical-Mediated Fluorination Pathways

Radical fluorination offers a complementary approach to traditional nucleophilic and electrophilic methods for the formation of C–F bonds. wikipedia.org This strategy involves the generation of a carbon-centered radical that subsequently reacts with a fluorine atom source. wikipedia.org Historically, the use of highly reactive reagents like fluorine gas (F₂) and hypofluorites limited the application of radical fluorination. wikipedia.org However, the discovery that electrophilic N–F reagents can serve as sources of fluorine atoms has led to a resurgence in the development of these methodologies. wikipedia.org

Key strategies in radical fluorination include:

Decarboxylative Fluorination: Carboxylic acids can serve as precursors to radical intermediates, which are then trapped by a fluorine source. wikipedia.org

Radical Addition to Alkenes: The addition of a radical to an alkene followed by fluorination provides a direct route to fluorinated alkanes. wikipedia.org

C–H and C–C Bond Activation: Direct fluorination through the activation of C–H or C–C bonds is a powerful method for introducing fluorine into complex molecules. wikipedia.org Strained rings like cyclopropanols and cyclobutanols can undergo C–C bond cleavage to form radical precursors for synthesizing β- or γ-fluoroketones. wikipedia.org

While direct radical fluorination of an existing isochroman ring at the 6-position is not extensively detailed in the provided context, the principles of radical C(sp²)–H fluorination are relevant. These reactions often employ metal catalysts or photocatalysts to generate the necessary radical intermediates. wikipedia.org For instance, a silyl (B83357) radical-mediated chain process has been shown to be effective for the fluorination of alkyl bromides, highlighting the potential for radical-based approaches in complex settings.

Ring-Closing and Cyclization Reactions to Form the this compound System

The construction of the isochroman core is a critical step in the synthesis of this compound. Various ring-closing strategies have been developed to efficiently form this heterocyclic system.

A significant advancement in the synthesis of fluorinated isochromans involves the iodine(I)/iodine(III)-catalyzed fluorocyclization of 2-vinylbenzaldehydes. researchgate.net This method provides a stereocontrolled route to selectively fluorinated isochroman analogues. researchgate.net The reaction proceeds in the presence of an alcohol and a fluorine source, such as Selectfluor®, to yield anti-4-fluoro-1-alkoxyisochromans with high diastereoselectivity and enantioselectivity (up to >95:05 d.r. and 97:03 e.r.). researchgate.net

The general reaction conditions involve treating the 2-vinylbenzaldehyde substrate with a catalytic amount of an iodine-based catalyst, an alcohol, and a fluorinating agent in a suitable solvent. researchgate.net The scope of this reaction is broad, tolerating various substituents on the aromatic ring and accommodating a range of primary and secondary alcohols as nucleophiles. researchgate.net For example, the reaction of 5-chloro-2-vinylbenzaldehyde with different alcohols has been shown to produce the corresponding anti-4-fluoro-1-alkoxyisochromans in good yields. researchgate.net

Table 1: Scope of the Fluorocyclization of 2-Vinylbenzaldehydes

| Substrate | Alcohol | Product | Yield (NMR/Isolated) |

|---|---|---|---|

| 2-Vinylbenzaldehyde | Methanol | anti-4-Fluoro-1-methoxyisochroman | 76% (isolated) |

| 5-Chloro-2-vinylbenzaldehyde | Ethanol | anti-5-Chloro-4-fluoro-1-ethoxyisochroman | Not specified |

| 5-Chloro-2-vinylbenzaldehyde | Propanol | anti-5-Chloro-4-fluoro-1-propoxyisochroman | Not specified |

| 5-Chloro-2-vinylbenzaldehyde | 2-Fluoroethanol | anti-5-Chloro-4-fluoro-1-(2-fluoroethoxy)isochroman | Not specified |

Data derived from a study on iodine(I)/iodine(III)-catalyzed fluorocyclization. researchgate.net

The synthesis of this compound can also be achieved through cyclization reactions starting from aromatic precursors that already contain the fluorine atom at the desired position. This approach ensures the regioselectivity of the fluorine substitution. An example of such a precursor is 3-allyl-6-fluoroisochroman-1-one, which can be synthesized via an oxonium-ene cyclization. ncl.res.in This intermediate can then be further transformed to yield the target this compound.

Ring-closing metathesis (RCM) is another powerful technique for constructing cyclic systems and has been applied to the synthesis of macrolactones containing a benzo-fused ring. nih.gov While not directly demonstrated for this compound in the provided information, the principles of RCM could be applied to a suitably substituted, fluorine-containing aromatic precursor with an appropriate diene or enyne side chain to form the isochroman ring.

Stereocontrol is a crucial aspect of modern organic synthesis, particularly for bioactive molecules. The aforementioned iodine(I)/iodine(III)-catalyzed fluorocyclization of 2-vinylbenzaldehydes is a prime example of a stereoselective method, providing high diastereomeric and enantiomeric ratios. researchgate.net The stereochemistry of the product is influenced by key stereoelectronic interactions during the cyclization process. researchgate.net

Another approach to stereoselective synthesis involves the use of chiral auxiliaries or catalysts to guide the formation of the desired stereoisomers. Asymmetric Keck allylation is a known method for achieving stereoselectivity in the synthesis of related compounds. ncl.res.in The principles of Baldwin's rules for ring closure can also guide the design of cyclization reactions to favor specific stereochemical outcomes. libretexts.org For instance, 5-exo-trig cyclizations are generally favored over 6-endo-trig cyclizations due to better orbital overlap. harvard.edu

Strategies Involving Pre-functionalized Aromatic Precursors

Synthesis from Advanced Building Blocks and Intermediates

The use of pre-synthesized, complex building blocks can streamline the synthesis of the final target molecule.

While the specific precursor 6-bromo-5-fluoroisochroman-1-one (B8621785) is not detailed, the synthesis of related fluorinated isochroman-1-ones, such as this compound-1-one, is documented. accelachem.comnottingham.ac.uk These lactones are valuable intermediates that can be converted to the corresponding isochromans through reduction of the lactone functionality. For instance, 3-allyl-6-fluoroisochroman-1-one has been reported as a synthetic intermediate. ncl.res.ingoogle.com The presence of a bromine atom, as in the hypothetical 6-bromo-5-fluoroisochroman-1-one, would offer a handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional substituents onto the aromatic ring.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | Not specified |

| Selectfluor® | 140681-55-6 |

| 2-Vinylbenzaldehyde | 34323-23-6 |

| anti-4-Fluoro-1-methoxyisochroman | Not specified |

| 5-Chloro-2-vinylbenzaldehyde | Not specified |

| anti-5-Chloro-4-fluoro-1-ethoxyisochroman | Not specified |

| anti-5-Chloro-4-fluoro-1-propoxyisochroman | Not specified |

| anti-5-Chloro-4-fluoro-1-(2-fluoroethoxy)isochroman | Not specified |

| anti-5-Chloro-4-fluoro-1-(2-cyanoethoxy)isochroman | Not specified |

| 3-Allyl-6-fluoroisochroman-1-one | Not specified |

| This compound-1-one | 886210-38-4 |

Modular Synthesis Approaches for Isochroman Scaffolds

Modular synthesis provides a flexible and efficient strategy for the assembly of complex molecules from readily available building blocks. This approach allows for the systematic variation of different parts of the molecular structure, facilitating the exploration of structure-activity relationships.

Several modular approaches have been developed for the synthesis of isochroman scaffolds. One notable method involves a palladium/norbornene cooperative catalysis, which enables a one-step, three-component assembly of isochromans. researchgate.net This protocol is characterized by its mild reaction conditions, chemoselectivity, and scalability, making it a practical choice for constructing isochroman and 2,3-dihydrobenzofuran (B1216630) scaffolds. researchgate.net The process is both atom- and step-economic, offering a direct route to functionalized products. researchgate.net

Another powerful modular strategy is the palladium-catalyzed intermolecular tandem cyclization. This method allows for the highly regioselective synthesis of functionalized 3H-spiro[isobenzofuran-1,3′-isochroman] scaffolds. rsc.orgrsc.org The reaction proceeds through a sequence of C–O, C–C, and C–O bond formations in a single pot, starting from propargylic compounds and 2-iodobenzyl alcohols. rsc.orgrsc.org This tandem approach provides a concise pathway to complex spirocyclic systems. rsc.org

Furthermore, the oxa-Pictet-Spengler condensation serves as a valuable tool for creating polysubstituted isochromans. researchgate.net This reaction and its variations allow for the synthesis of 1-substituted and 1,1-disubstituted isochromans, highlighting its versatility in building diverse isochroman frameworks. researchgate.net

A streamlined modular synthesis for the substructure of saframycin alkaloids, which contain an isoquinoline (B145761) unit, has also been reported. beilstein-journals.org This approach utilizes a copper(I)-catalyzed three-component coupling followed by a gold(I)-promoted 6-endo cyclization, demonstrating the power of combining different catalytic systems to achieve complex molecular architectures efficiently. beilstein-journals.org

The following table summarizes some of the key modular synthesis approaches for isochroman scaffolds:

| Method | Key Features | Reactants | Products |

| Palladium/Norbornene Cooperative Catalysis researchgate.net | One-step, three-component assembly, mild conditions, scalable. | Aryl iodides, epoxides, terminating olefins. | Isochroman and 2,3-dihydrobenzofuran scaffolds. |

| Palladium-Catalyzed Tandem Cyclization rsc.orgrsc.org | Highly regioselective, sequential bond formation (C-O, C-C, C-O). | Propargylic carbonates, 2-halobenzyl alcohols. | Functionalized 3H-spiro[isobenzofuran-1,3′-isochroman] scaffolds. |

| Oxa-Pictet-Spengler Condensation researchgate.net | Versatile for polysubstituted isochromans. | β-Arylethyl alcohols, aldehydes/ketones. | 1-Substituted and 1,1-disubstituted isochromans. |

| Copper/Gold Catalysis beilstein-journals.org | Streamlined, flexible for structural diversification. | Three simple segments for saframycin substructure. | Substructure of bis-tetrahydroisoquinoline (THIQ) alkaloids. |

Derivatization and Functionalization Strategies

The ability to selectively introduce functional groups onto the isochroman core is crucial for fine-tuning its biological activity and physicochemical properties.

Regioselective functionalization allows for the precise modification of specific positions on the isochroman ring. A notable example is the C(sp³)–H bond functionalization at the benzylic position (C1) of isochroman. An organocatalytic method using AZADOL has been developed for this purpose, proceeding under practical conditions with a broad range of substrates and nucleophiles to give excellent yields. acs.org

Electrochemical cross-dehydrogenative coupling presents another efficient strategy for the direct activation of the C(sp³)–H bond adjacent to the oxygen atom in isochroman. nih.govx-mol.net This method facilitates the synthesis of α-substituted isochromans and is characterized by its high atom economy and use of mild, oxidant-free conditions. nih.govx-mol.net

The introduction of a variety of substituents on both the aromatic (benzene) and heterocyclic portions of the isochroman is essential for creating diverse chemical libraries. For the aromatic ring, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed, with the existing substituents directing the position of the new group. pressbooks.pub

On the heterocyclic ring, transition-metal-free coupling reactions using triorganoindium reagents with isochroman acetals have been shown to afford 1-substituted isochromans in good yields. organic-chemistry.org Additionally, Rh(III)-catalyzed C–H activation and intramolecular annulation have been used to synthesize fused isochromeno-1,2-benzothiazine scaffolds, tolerating a range of electron-donating and electron-withdrawing substituents at the 6- and 7-positions of the isochroman. mdpi.com

The following table provides examples of methods for introducing diverse substituents:

| Reaction Type | Position | Reagents/Catalysts | Substituents Introduced |

| Organocatalytic C-H Functionalization acs.org | C1 (Heterocyclic) | AZADOL | Various nucleophiles |

| Electrochemical Coupling nih.govx-mol.net | C1 (Heterocyclic) | Methanesulfonic acid | Unactivated ketones |

| Transition-Metal-Free Coupling organic-chemistry.org | C1 (Heterocyclic) | Triorganoindium reagents, BF₃·OEt₂ | Various organic groups |

| Rh(III)-Catalyzed Annulation mdpi.com | C6, C7 (Aromatic) | Cp*Rh(III) | Methyl, methoxy, Cl, F, trifluoromethyl |

| Electrophilic Aromatic Substitution pressbooks.pub | Aromatic Ring | Nitrating/halogenating agents, etc. | Nitro, halo, alkyl, acyl groups |

Post-synthetic modification (PSM) is a powerful strategy for introducing functional diversity into a pre-existing molecular scaffold. For fluorinated isochroman cores, PSM can be used to further elaborate the structure and explore its chemical space. Halogenated substrates, including fluorinated ones, are particularly useful for post-reaction functionalization. nih.gov For instance, the presence of a halogen atom can facilitate cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

PSM techniques are widely applied in materials science, such as in the functionalization of metal-organic frameworks (MOFs), and the principles can be adapted for small molecule synthesis. mdpi.comresearchgate.net For example, a fluorinated isochroman bearing a reactive handle, such as an amino or carboxyl group, could be modified through amide bond formation or other coupling reactions. The development of PSM strategies for fluorinated isochromans is an active area of research, driven by the need for novel compounds in drug discovery. goettingen-research-online.de

Introduction of Diverse Substituents on the Aromatic and Heterocyclic Moieties

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.eduyale.edumlsu.ac.in These principles are increasingly important in the synthesis of pharmaceuticals and other fine chemicals.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. mlsu.ac.inacs.org Reactions with high atom economy are preferred as they generate less waste.

Many modern synthetic methods for isochromans are designed with atom economy in mind. For instance, the palladium/norbornene cooperative catalysis for isochroman synthesis is described as being atom-economic. researchgate.net Similarly, ruthenium-catalyzed coupling of propargyl alcohols and Michael acceptors provides an atom-economic route to oxacycles that can be further transformed into isochromanols. nih.gov Electrochemical methods for C-H functionalization are also inherently atom-economical as they avoid the use of stoichiometric oxidants. nih.govx-mol.net

Solvent Selection and Waste Minimization in Synthetic Protocols

The choice of solvent can significantly influence the outcome of a chemical reaction. reddit.com For the synthesis of isochroman structures, various solvents may be employed depending on the specific reaction step. For instance, in photocatalyzed reactions leading to isochromanones, which are related precursors, the solvent can play a direct role in the reaction mechanism. In some cases, the solvent, such as acetonitrile (B52724), has been observed to be incorporated into the final product, leading to the formation of unexpected byproducts like benzo[e] beilstein-journals.orgncl.res.inoxazepin-1(5H)-ones instead of the desired isobenzofuranones. beilstein-journals.org This highlights the need for careful solvent screening to ensure the desired reactivity and avoid unwanted side reactions.

Modern approaches to solvent selection are guided by comprehensive assessment tools that rank solvents based on safety, health, and environmental criteria. ubc.ca These guides categorize solvents into classes such as "recommended," "usable," and "banned," providing a framework for chemists to choose more sustainable options. ubc.ca For example, solvents like water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-Me-THF) are often preferred over more hazardous options like dichloromethane, chloroform, or benzene (B151609). reddit.comubc.ca

The following table outlines various solvents and their general considerations in the context of green and sustainable chemistry, which can be applied to the synthesis of this compound.

Table 1: Solvent Selection Considerations for Sustainable Synthesis

| Solvent Category | Examples | Green Chemistry Considerations | Potential Application in Isochroman Synthesis |

|---|---|---|---|

| Recommended | Water, Ethanol, Isopropanol, Acetone, 2-Methyl-THF | Low toxicity, biodegradable, renewable sources, reduced environmental impact. | Aqueous workups, crystallizations, reactions where reactants are soluble. |

| Usable (Substitution Advisable) | Acetonitrile, Toluene, Heptane, Cyclohexane | Moderate to high environmental and/or health concerns. Efforts should be made to find greener alternatives. ubc.ca | Reactions requiring specific polarity or azeotropic water removal. |

| Banned/Undesirable | Benzene, Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Carcinogenic, high environmental persistence, ozone-depleting. ubc.ca | Historically used, but modern protocols actively avoid these. |

| Neoteric Solvents | Ionic Liquids, Supercritical Fluids (e.g., scCO₂) | Low volatility (ionic liquids), non-toxic and easily removable (scCO₂). Can offer unique reactivity and selectivity. | Specialized reaction conditions where conventional solvents are ineffective or problematic. |

Waste minimization is a systematic approach to reducing waste at its source. beeindia.gov.in This involves a multi-faceted strategy encompassing process optimization, recycling, and the use of more efficient catalytic methods. Key strategies for minimizing waste in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. imist.ma

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce the generation of inorganic waste. indianchemicalsociety.com Biocatalysts and heterogeneous catalysts are particularly advantageous as they often operate under mild conditions and can be easily separated and recycled.

Process Intensification: Utilizing technologies like flow chemistry, which can improve reaction control, reduce solvent volumes, and enhance safety. beilstein-journals.org Performing reactions under solvent-free conditions, where possible, represents an ideal scenario for waste reduction. ncl.res.in

Solvent Recycling: Implementing procedures to recover and reuse solvents, which limits pollution and can significantly reduce process costs. ubc.carsc.org

Waste Stream Analysis: Characterizing waste streams to identify opportunities for valorization, where a byproduct of one step could be a starting material for another process.

By integrating thoughtful solvent selection with robust waste minimization protocols, the synthesis of this compound and its analogues can be aligned with the principles of sustainable chemistry, reducing environmental impact while maintaining high efficiency and product quality.

Chemical Reactivity and Mechanistic Investigations of 6 Fluoroisochroman

Reactivity of the Aromatic Fluorinated Moiety

The fluorine atom at the 6-position of the isochroman (B46142) ring is expected to influence the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Specific studies detailing the electrophilic aromatic substitution (EAS) patterns and selectivity for 6-fluoroisochroman are not extensively documented. Generally, the fluorine substituent is an ortho-, para-director in EAS reactions, while also being deactivating. However, without experimental data, the precise regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the this compound scaffold remains speculative.

Nucleophilic Aromatic Substitution (SNAr) Reactions

There is no specific information available in the searched literature regarding the nucleophilic aromatic substitution (SNAr) reactions of this compound. Such reactions typically require strong electron-withdrawing groups ortho or para to a leaving group, and it is unclear if the electronic properties of the isochroman ring system activate the fluorine atom sufficiently for SNAr.

Reactivity of the Heterocyclic Ring System

The heterocyclic portion of this compound contains a benzylic ether, which is the primary site of reactivity for this part of the molecule.

Oxidation and Reduction Chemistry

Research has shown that the benzylic C1-position of the isochroman ring can be oxidized. For instance, this compound can be oxidized to form this compound-1-one. nottingham.ac.uk One documented procedure for this transformation uses BQH2 as a reagent. nottingham.ac.uk

Information regarding the reduction of the this compound ring system is not prominently available in the reviewed sources.

Ring-Opening Reactions and Subsequent Transformations

While not a direct ring-opening of this compound itself, a patent describes the synthesis of 1-[2-(this compound-1-yl)ethyl]-4-(4-methoxyphenyl)piperazine dihydrochloride (B599025) starting from a precursor that is reduced to form the this compound moiety. google.com This indicates the stability of the ring system under certain reductive conditions. Further detailed studies on specific ring-opening reactions were not found.

Cross-Dehydrogenative Coupling (CDC) Reactions at Allylic or Benzylic Positions

Cross-dehydrogenative coupling (CDC) represents a significant area where the reactivity of this compound has been explicitly studied. rsc.org CDC reactions involve the formation of a C-C bond by activating two C-H bonds. rsc.org The benzylic C1-H bond of the isochroman ring is susceptible to such reactions.

In a study evaluating the reactivity of various substituted isochromans with anisole (B1667542) in the presence of CuCl2 and DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), this compound was observed to react "reasonably well." rsc.orgnih.gov This contrasts with a 6-methoxy substituted isochroman, which showed no reactivity, and a 5-bromo substituted isochroman, which had diminished yield. rsc.orgnih.gov This suggests that the electronic effect of the 6-fluoro substituent is compatible with the proposed reaction mechanism, which may involve the formation of an oxocarbenium ion at the C1 position. rsc.orgnih.gov

Another study on dehydrogenative functionalization utilized TEMPO oxoammonium salts to activate the benzylic C-H bond. lookchem.com This method was used to synthesize Diethyl 2-(this compound-1-yl)malonate in 82% yield, demonstrating a successful C-C bond formation at the C1 position. lookchem.com The proposed mechanism involves hydride transfer to form an oxonium intermediate, which is then attacked by a nucleophile. lookchem.com

Table of Reactivity for this compound

| Reaction Type | Reagents/Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|

| Oxidation | BQH2 | This compound-1-one | Not Specified | nottingham.ac.uk |

| CDC with Anisole | CuCl2, DDQ | 1-(p-methoxyphenyl)-6-fluoroisochroman | "Reacted reasonably well" | rsc.orgnih.gov |

| CDC with Diethyl Malonate | TEMPO salt, Fe(OTf)2 | Diethyl 2-(this compound-1-yl)malonate | 82% | lookchem.com |

Carbon-Fluorine Bond Reactivity in this compound

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation a considerable challenge. uni-wuerzburg.de Research into C-F bond activation provides pathways to modify readily available fluorinated building blocks into more complex molecules. uni-wuerzburg.demdpi.com

C-F Bond Activation Studies

The activation of C-F bonds in fluoro-aromatics is a highly desirable process in organic synthesis. mdpi.com This transformation is often accomplished using transition metal catalysts, such as those based on nickel and palladium, which can facilitate cross-coupling and hydrodefluorination reactions. mdpi.com For instance, nickel complexes have been shown to activate C-F bonds in various fluorinated arenes, leading to new C-C, C-N, and C-Si bond formations. mdpi.com The mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center. uni-wuerzburg.de More recently, photocatalytic systems using organic dyes have emerged as a powerful method for reducing C-F bonds under mild conditions, generating carbon-centered radicals that can undergo further reactions. nih.gov

While these methods are well-established for a range of fluoroaromatics, specific studies detailing the C-F bond activation of the this compound scaffold are not extensively documented in the current literature. The reactivity would be expected to be influenced by the electronic properties of the isochroman ring system and the position of the fluorine atom on the benzene (B151609) ring.

Defluorinative Functionalization Reactions

Defluorinative functionalization is a synthetic strategy that involves the cleavage of a C-F bond and the simultaneous formation of a new bond. This approach is particularly valuable for converting readily available polyfluorinated compounds into diverse derivatives. chemrxiv.orgdiva-portal.org For example, the conversion of trifluoromethyl groups to difluoromethyl motifs is an area of active research. chemrxiv.org Other strategies involve the reaction of fluoroaryl sulfoxides, which undergo rearrangement and subsequent trapping by nucleophiles in a process that involves defluorination. nih.gov Palladium-catalyzed defluorinative arylation of trifluoromethyl groups has also been reported as a method to form difluoromethyl-aryl compounds. nsf.gov

As with C-F activation, specific examples of defluorinative functionalization starting from this compound are not prominent in the surveyed literature. However, the general principles suggest that transition metal catalysis or Lewis acid-promoted reactions could potentially be applied to achieve such transformations.

Stereochemical Aspects of Reactions Involving this compound

The stereochemical control in reactions involving chiral substrates is a cornerstone of modern organic synthesis. For substrates like this compound, which can be made chiral through substitution, understanding and controlling diastereoselectivity and enantioselectivity is crucial for synthesizing specific stereoisomers.

Diastereoselective Transformations

Diastereoselective reactions are critical for creating molecules with multiple stereocenters in a controlled manner. Research has shown that fluorinated isochromanones can undergo diastereoselective transformations. In one study, a Lewis acid-catalyzed reaction between a benzylic fluoride (B91410) and a diazoisochroman-3-one was developed to produce a fluoroisochroman-3-one derivative with a moderate level of diastereoselectivity. osaka-u.ac.jp Another example includes the synthesis of 3-Allyl-6-fluoroisochroman-1-one, although details on diastereoselectivity were not the primary focus of the report. ncl.res.in

A key transformation involves the Lewis acid-catalyzed insertion of a C1 unit into a carbon-halogen bond, which has been used to synthesize a fluoroisochroman-3-one with a notable level of diastereoselectivity. acs.org The reaction conditions, particularly the Lewis acid and solvent, were found to influence both the yield and the diastereomeric ratio of the product.

Table 1: Diastereoselective Synthesis of a Fluoroisochroman-3-one Derivative

| Entry | Reactant A | Reactant B | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 1-chloro-4-(1-fluoroethyl)benzene | 4-diazoisochroman-3-one | BF₃·OEt₂ | CH₂Cl₂ | 48 | 70:30 |

| 2 | 1-chloro-4-(1-fluoroethyl)benzene | 4-diazoisochroman-3-one | InCl₃ | EtOAc | 52 | 87:13 |

Data sourced from a study on Lewis acid-catalyzed C-C bond insertion. osaka-u.ac.jp

Enantioselective Catalysis with this compound Substrates

Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess over the other. This field has seen rapid growth, particularly with the advent of photocatalysis. beilstein-journals.org While general strategies for asymmetric catalysis are well-developed, their application to specific substrates like this compound requires dedicated investigation. nih.gov

Research into enantioselective reactions of related isochromanones has been reported. For instance, a highly enantioselective fluorolactonization of an alkenylbenzoate substrate was achieved using a chiral iodoarene catalyst to produce 4-fluoroisochroman-1-one. clockss.org This demonstrates that the isochroman system is amenable to enantioselective transformations. However, specific studies employing this compound as a substrate in enantioselective catalysis are not widely available in the reviewed literature, indicating an area ripe for future exploration.

Reaction Kinetics and Thermodynamic Analysis

Understanding the kinetics and thermodynamics of a chemical reaction is fundamental to its development and optimization. stanford.edu Kinetic analysis provides information about the reaction rate, the factors that influence it (such as concentration and temperature), and the reaction mechanism. stanford.edunih.gov Thermodynamic analysis determines the spontaneity and position of equilibrium of a reaction by evaluating changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). undip.ac.idsc.edu

These analyses are crucial for designing efficient synthetic processes. For example, kinetic and thermodynamic studies of pyrolysis are used to optimize conditions for converting biomass or plastic waste into valuable products. undip.ac.idsc.edu Despite the importance of such data, specific kinetic and thermodynamic parameters for reactions involving this compound have not been reported in the surveyed scientific literature. Future mechanistic studies on the reactions of this compound would benefit greatly from detailed kinetic and thermodynamic investigations to provide a deeper understanding of its reactivity.

Spectroscopic and Advanced Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for the unambiguous identification and conformational analysis of complex organic molecules like 6-Fluoroisochroman.

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This powerful technique provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For isochroman (B46142) derivatives, single-crystal X-ray diffraction has been instrumental in establishing their solid-state conformations and absolute configurations. researchgate.netnih.govacs.org

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the generation of a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. unideb.hu In the context of this compound, which possesses a chiral center at the C1 position (if substituted), X-ray crystallography could be employed to unequivocally determine its R/S configuration. The absolute configuration of several isochroman derivatives has been successfully determined using this method. nih.govacs.org

Table 1: Representative Crystallographic Data for Isochroman Derivatives

| Compound | Space Group | Unit Cell Parameters | Reference |

| (S)-6,8-dihydroxy-5-(methoxymethyl)-3,7-dimethylisochroman-1-one | P2₁ | a = 9.85 Å, b = 10.34 Å, c = 12.45 Å, β = 98.7° | nih.gov |

| Penisochroman A (a racemic mixture) | P-1 | a = 8.23 Å, b = 9.54 Å, c = 11.67 Å, α = 74.3°, β = 80.1°, γ = 82.5° | researchgate.net |

| Penicisteckin A | P2₁ | a = 11.23 Å, b = 14.56 Å, c = 15.89 Å, β = 109.3° | acs.org |

This table presents data for related isochroman structures to illustrate the type of information obtained from X-ray crystallography.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of this compound would provide a wealth of information. The chemical shifts of the protons would be influenced by the fluorine substituent on the aromatic ring and the oxygen atom in the heterocyclic ring. The protons on the aromatic ring would appear as distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the methylene (B1212753) groups in the isochroman core would appear at higher field, with their chemical shifts and coupling patterns revealing their connectivity.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms in the molecule. The carbon atom attached to the fluorine (C-6) would exhibit a large one-bond C-F coupling constant, which is a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the other carbon atoms would also be influenced by the fluorine substituent.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would likely show a single resonance, and its chemical shift would be indicative of the fluorine's position on the aromatic ring. Coupling between the fluorine nucleus and nearby protons (³JHF and ⁴JHF) would provide further structural confirmation. For the related compound, this compound-1-one, ¹⁹F NMR spectroscopy has been utilized in its analysis. nottingham.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Isochroman

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 4.75 (s, 2H) | 68.5 |

| 3 | 3.90 (t, 2H) | 64.2 |

| 4 | 2.85 (t, 2H) | 28.3 |

| 4a | - | 134.8 |

| 5 | 7.15 (d, 1H) | 126.8 |

| 6 | 7.20 (t, 1H) | 126.5 |

| 7 | 7.05 (t, 1H) | 125.1 |

| 8 | 7.00 (d, 1H) | 128.9 |

| 8a | - | 132.4 |

Data for the parent compound isochroman. nih.gov The presence of a fluorine atom at the C-6 position in this compound would alter these chemical shifts.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals in complex spectra and for determining the complete molecular structure. measurlabs.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be used to trace the connectivity of the protons within the aliphatic and aromatic portions of the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for establishing the connectivity across quaternary carbons and heteroatoms, thus piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the relative stereochemistry and conformation of the molecule in solution.

The application of these 2D NMR techniques to various isochroman derivatives has been extensively reported for their structural elucidation. researchgate.net

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy provide information about the vibrational modes of a molecule. For this compound, characteristic IR absorption bands would be expected for the C-O-C ether linkage, the aromatic C=C bonds, and the aliphatic C-H bonds. The C-F stretching vibration would also give a characteristic band, typically in the 1000-1400 cm⁻¹ region. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary to IR, providing strong signals for the aromatic ring vibrations. Studies on isochroman and its derivatives have utilized IR and Raman spectroscopy to analyze their vibrational behavior. researchgate.netresearchgate.netnih.govdntb.gov.ua

Table 3: Key IR Absorption Bands for Isochroman Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| Aromatic C=C stretch | 1450-1600 |

| C-O-C ether stretch | 1050-1250 |

| C-F stretch | 1000-1400 |

This table provides general ranges for the functional groups present in this compound.

Vibrational Circular Dichroism (VCD): VCD is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of chiral molecules in solution. For a chiral derivative of this compound, VCD could provide an alternative to X-ray crystallography for stereochemical assignment.

Inelastic Electron Tunneling Spectroscopy (IETS): IETS is a highly sensitive technique capable of measuring the vibrational spectra of molecules adsorbed on a surface. While less common for routine characterization, it could provide detailed vibrational information if this compound were studied in such a context.

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound would be dominated by π→π* transitions of the aromatic ring. The position and intensity of the absorption bands would be influenced by the fluorine substituent and the isochroman ring system. Studies on isochroman derivatives have utilized UV-Vis spectroscopy to characterize their electronic properties. doi.orgresearchgate.net

Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence, which is the emission of light from an electronically excited state. The fluorescence excitation and emission spectra are characteristic of a compound and can be sensitive to its environment. The fluorescence properties of isochroman have been investigated, providing information about its excited state structure. dntb.gov.ua The introduction of a fluorine atom could potentially modify the fluorescence quantum yield and emission wavelength of the isochroman chromophore.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Assignments

Vibrational Spectroscopy (IR, Raman, VCD, IETS) for Conformational Analysis and Molecular Structure

Chromatographic and Separation Techniques for Purity and Isomer Separation

Chromatography is an indispensable tool for the purification and analysis of this compound. By exploiting differential partitioning of the analyte between a mobile phase and a stationary phase, various chromatographic techniques can effectively separate the compound from impurities or resolve its isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and monitoring its synthesis. A common approach involves reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture.

For compounds like this compound, a typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the concentration of the organic solvent is increased during the analysis, is often employed to ensure the efficient elution of all components. The addition of a small amount of an acid, like formic acid, to the mobile phase can improve peak shape and resolution. Detection is typically performed using a UV detector set at a wavelength where the aromatic ring of the isochroman structure absorbs light, for instance, 254 nm.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Stationary Phase | C18 (Octadecyl-silica) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient | Start at 10% B, ramp to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV Absorbance at 254 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for analyzing volatile and thermally stable compounds like this compound. It is particularly useful for purity assessment and for separating the target compound from volatile solvents or byproducts. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium.

The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. A low-polarity stationary phase, like a 5% phenyl-polysiloxane (e.g., DB-5 or HP-5), is often suitable for such aromatic compounds. The temperature of the GC oven is typically programmed to increase during the run to facilitate the separation of compounds with different volatilities. For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for organic molecules. When coupled with a mass spectrometer (GC-MS), GC provides not only retention time data but also mass information for structural identification.

Table 2: Typical GC Parameters for this compound Analysis

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. In asymmetric synthesis, it is critical to determine the enantiomeric excess (ee), which measures the purity of one enantiomer over the other. Chiral HPLC is the most effective method for separating and quantifying enantiomers.

This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for a wide range of chiral compounds. The mobile phase for chiral separations is often a nonpolar mixture, such as hexane (B92381) and isopropanol. The ratio of the two enantiomers is determined by integrating the areas of their corresponding peaks in the chromatogram.

Table 3: Example Chiral HPLC Conditions for Resolving this compound Enantiomers

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV Absorbance at 254 nm |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight and structural information.

High-resolution mass spectrometry (HRMS), typically using a soft ionization technique like electrospray ionization (ESI), can determine the molecular mass of this compound (C₉H₉FO) with very high accuracy. This allows for the unambiguous confirmation of its elemental formula.

When coupled with GC, electron ionization (EI) is a common hard ionization method that causes the molecule to fragment in a reproducible manner. This fragmentation pattern acts as a molecular fingerprint, providing valuable structural clues. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 152.06. Characteristic fragments would likely arise from the cleavage of the ether bond and rearrangements of the aromatic ring system. The presence of a fluorine atom would be indicated by fragments that have lost HF or contain the fluorine atom. A common fragment for benzyl-like structures is the tropylium (B1234903) ion at m/z 91.

Table 4: Predicted Key Ions in the Electron Ionization Mass Spectrum of this compound

| Ion | Formula | Predicted m/z (Monoisotopic) | Possible Origin |

| Molecular Ion [M]⁺ | [C₉H₉FO]⁺ | 152.06 | Intact molecule after ionization |

| Fragment | [C₈H₆FO]⁺ | 137.04 | Loss of a methyl radical (•CH₃) |

| Fragment | [C₉H₈F]⁺ | 135.06 | Loss of a hydroxyl radical (•OH) - unlikely, rearrangement needed |

| Fragment | [C₇H₇]⁺ | 91.05 | Tropylium ion, from cleavage and rearrangement |

Theoretical and Computational Studies on 6 Fluoroisochroman

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Simulation of Conformational Preferences and Flexibility

Reaction Mechanism Predictions and Transition State Analysis

Theoretical and computational chemistry provides powerful tools for understanding the complex processes involved in chemical reactions. For the synthesis of 6-Fluoroisochroman and its derivatives, these studies offer deep insights into reaction mechanisms, elucidate the origins of selectivity, and guide the development of more efficient synthetic methods. By modeling the potential energy surface of a reaction, chemists can identify transition states—the high-energy structures that molecules must pass through to transform from reactants to products—and predict the most likely pathways.

The synthesis of fluorinated isochromans, including this compound, has been achieved through innovative methods such as iodine(I)/iodine(III) catalysis. Computational studies, often employing Density Functional Theory (DFT), are crucial in mapping the step-by-step mechanism of such complex transformations.

A key synthetic route involves the fluorocyclization of 2-vinylbenzaldehydes. The reaction pathway is proposed to proceed via the following key steps:

Alkene Activation and Fluorination : The reaction is initiated by a hypervalent iodine reagent, which acts as a fluorinating agent. This reagent activates the alkene of the 2-vinylbenzaldehyde (B1595024).

Formation of an Oxocarbenium Ion : The activation and subsequent fluorination trigger an intramolecular cyclization. This process involves the aldehyde's oxygen atom attacking the activated alkene, leading to the formation of a transient oxocarbenium ion.

Nucleophilic Capture : The highly reactive oxocarbenium ion is then trapped by an external nucleophile, such as an alcohol, to generate the final isochroman (B46142) product with three new sigma bonds formed in a single operation.

Computational chemistry is instrumental in predicting why a reaction favors the formation of a specific isomer over others. This includes regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the newly formed bonds).

Regioselectivity: In the synthesis of this compound from its corresponding 2-vinylbenzaldehyde precursor, the regioselectivity is largely controlled by the inherent structure of the starting material and the nature of the intramolecular cyclization. Computational methods like the RegioSQM method can predict the most nucleophilic centers in complex molecules, although the intramolecular nature of this specific cyclization provides a strong directional influence. The reaction mechanism ensures that the fluorine atom is installed at the benzylic position while the ether linkage forms at the C1 position of the isochroman core. Computational studies can confirm the favorability of this pathway by analyzing the stability of potential intermediates and transition states for alternative, unobserved reaction pathways.

Stereoselectivity: The fluorocyclization reaction is noted for its high degree of stereoselectivity, yielding products with specific 3D arrangements. Computational modeling helps to explain this selectivity by analyzing the energies of different transition states.

Transition State Models : The reaction can proceed through different transition state conformations, such as chair-like or boat-like structures. DFT calculations can determine the relative energies of these transition states. The pathway with the lowest energy transition state is the one that is kinetically favored, thus determining the stereochemical outcome of the product. For many cyclizations, chair-like transition states are lower in energy and lead to the observed major product.

Induction Model : A postulated induction model, supported by computational analysis, can account for the observed high diastereoselectivity (d.r.) and enantioselectivity (e.r.). This model considers the precise orientation of the catalyst, substrate, and reagents in the transition state.

The table below summarizes the high stereoselectivity achieved in the synthesis of various fluorinated isochroman analogues under optimized conditions.

| Product | Substituent (R) | Diastereomeric Ratio (anti:syn) | Enantiomeric Ratio (e.r.) | Yield (%) |

|---|---|---|---|---|

| 2a | H | >95:5 | 96:4 | 72 |

| 2i | 5-Cl | >95:5 | 97:3 | 85 |

| 2l | 5-Br | >95:5 | 96:4 | 83 |

| 2p | 5-NHTs | >95:5 | 94:6 | 70 |

| 2q | 5-CF3 | >95:5 | 95:5 | 76 |

This data is adapted from research on the stereocontrolled synthesis of fluorinated isochromans.

Elucidation of Reaction Pathways and Rate-Determining Steps

Computational Design of Novel this compound Analogues

Computational design is a cutting-edge approach where computers are used to conceptualize and evaluate new molecules before they are ever synthesized in a lab. This process significantly accelerates the discovery of new compounds with desired properties. Using deep learning and other advanced algorithms, scientists can design novel protein folds and functional small molecules.

In the context of this compound, computational design can be leveraged in several ways:

Bioisosteric Replacement : A key finding from computational and X-ray studies is that the [CH₂-CHF] fragment in fluorinated isochromans acts as a potent stereoelectronic mimic of the [O-CH(OR)] acetal (B89532) motif found in many bioactive molecules. Computational tools can be used to scan libraries of existing drugs and natural products to identify candidates where replacing an acetal or hemiacetal group with a fluoroisochroman-like fragment could enhance metabolic stability or modify activity. The benzylic fluoride (B91410) can shield an otherwise metabolically weak C-H bond from oxidative degradation.

Optimizing Properties : Algorithms can predict how changes to the this compound scaffold (e.g., adding different substituents to the aromatic ring) would affect properties like solubility, binding affinity to a target protein, or electronic characteristics. This in silico screening allows chemists to prioritize the synthesis of only the most promising analogues.

The general workflow for designing novel analogues involves generating virtual libraries of related compounds, calculating their properties using quantum mechanics or machine learning models, and ranking them based on a desired outcome.

Studies on Stereoelectronic Effects (e.g., Anomeric Effect in Fluorinated Heterocycles)

Stereoelectronic effects are interactions between electron orbitals that depend on the 3D geometry of a molecule. These effects can have profound consequences on molecular conformation and reactivity. The introduction of a highly electronegative fluorine atom into a heterocyclic ring like isochroman introduces significant stereoelectronic interactions.

A primary stereoelectronic phenomenon relevant here is the anomeric effect , which classically describes the tendency of a heteroatomic substituent on a tetrahydropyran (B127337) ring to prefer an axial orientation over the sterically less hindered equatorial position. This preference is explained by a stabilizing hyperconjugative interaction, where a lone pair (n) on the ring's oxygen atom donates electron density into the antibonding orbital (σ) of the adjacent C-substituent bond (nO → σC-X).

In this compound and its derivatives, the fluorine atom participates in several crucial, stabilizing hyperconjugative interactions that dictate the molecule's preferred half-chair conformation. X-ray crystal structure analyses provide definitive evidence for these effects.

[CH₂-CHF] as an Acetal Mimic : The fluorinated fragment of the molecule serves as a stereoelectronic mimic of an O-CH(OR) acetal. The quasi-axial orientation of the C-F bond allows for stabilizing interactions that reinforce the molecule's conformational preference.

Key Hyperconjugative Interactions :

π → σ*C-F : Interaction between the π-system of the benzene (B151609) ring and the antibonding orbital of the C-F bond helps to stabilize the half-chair conformation.

σC-H → σC-F and σC-O → σ C-F : Antiperiplanar (180°) alignment of adjacent C-H and C-O bonds with the C-F bond allows for further stabilizing electron delocalization into the σ*C-F orbital.

These interactions are reflected in the molecule's geometry, as determined by X-ray crystallography.

| Parameter | Description | Observed Value (Å or °) |

|---|---|---|

| C(sp³)–F Bond Length | The length of the carbon-fluorine bond. | ~1.418 - 1.425 Å |

| C–C–O Angle | The bond angle within the heterocyclic ring. | ~112° |

| C–C–F Angle | The bond angle involving the fluorine substituent. | ~108° |

Data adapted from X-ray analysis of a representative fluorinated isochroman. The elongation of the C-F bond and the specific bond angles reflect a balance that satisfies the stereoelectronic requirements for hyperconjugation while minimizing steric strain.

These stereoelectronic effects are not merely of academic interest; they are critical for the rational design of fluorinated molecules in medicinal chemistry, where controlling conformation is key to achieving desired biological activity.

Applications in Advanced Chemical Research and Design

6-Fluoroisochroman as a Key Building Block in Complex Molecule Synthesis

In the realm of organic synthesis, the demand for novel building blocks to construct complex and functionally diverse molecules is incessant. this compound and its derivatives serve as fundamental starting materials for accessing more elaborate chemical structures, particularly those with desirable stereochemical and electronic properties.

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for bioactive applications. This compound derivatives provide a valuable entry point to chiral fluorinated scaffolds. Research has demonstrated the asymmetric synthesis of molecules such as 3-allyl-6-fluoroisochroman-1-one, achieving high yields. Such syntheses establish chiral centers within the fluorinated isochroman (B46142) framework, creating versatile intermediates for further elaboration into complex, multi-chiral molecules. The ability to control stereochemistry is critical, and methods like iodine(I)/iodine(III) catalysis have been developed for the stereocontrolled synthesis of fluorinated isochromans, yielding products with high diastereoselectivity. These chiral fluorinated building blocks are significant as they offer access to three-dimensional molecular architectures that are sought after in medicinal chemistry.

Heterocyclic compounds form the largest class of organic molecules and are integral to a vast number of pharmaceuticals and functional materials. The this compound core, being a benzopyran derivative, is a precursor for a variety of other heterocyclic systems. The reactivity of the isochroman nucleus, combined with the electronic influence of the fluorine atom, allows for targeted chemical transformations. For instance, the lactone moiety in isochroman-1-ones can be manipulated to build different ring systems. Furthermore, fluorinated aromatic compounds are known to be excellent substrates for reactions like nucleophilic aromatic substitution, which can be used to synthesize a range of heterocycles including dioxins and dithiins under mild conditions. This inherent reactivity makes this compound a valuable intermediate for generating libraries of diverse heterocyclic compounds for screening and development.

Table 1: Synthetic Transformations Involving Heterocyclic Precursors

| Precursor Type | Reaction Type | Resulting Heterocycles | Significance |

|---|---|---|---|

| Fluorinated Aromatics | Nucleophilic Aromatic Substitution | Dioxins, Dithiins, Phenoxathiines | Access to diverse scaffolds under mild conditions. |

| Isochroman-1-ones | Ring-opening / Ring-closing | Modified pyran systems, other heterocycles | Versatile intermediate for complex molecule synthesis. |

| Dehydroacetic Acid | Condensation / Cyclization | Pyranopyrans, Pyridines, Pyrazoles | Demonstrates the versatility of pyran-based synthons. |

The total synthesis of natural products and their analogues is a driving force in organic chemistry, providing access to rare compounds for biological study and confirming complex structures. Fluorinated building blocks like this compound-1-one are valuable in this pursuit. Derivatives such as 3-allyl-6-fluoroisochroman-1-one are considered useful intermediates for the synthesis of bioactive natural products. The development of synthetic strategies to create analogues of complex natural products is a key area of research, allowing for the exploration of structure-activity relationships. While the direct total synthesis of a major natural product starting from this compound is not yet a prominent example in the literature, its role as a key fragment for constructing bioactive analogues is established, contributing to the broader field of natural product synthesis.

Precursors for the Synthesis of Diverse Heterocyclic Compounds

Role in Medicinal Chemistry Research and Drug Design Concepts (Pre-clinical Focus)

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. The unique properties of fluorine—including its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetics.

Table 2: Influence of Fluorine Substitution on Drug Properties

| Property Influenced | Effect of Fluorine | Rationale | Reference |

|---|---|---|---|

| Metabolic Stability | Often increased | C-F bond is stronger than C-H bond, blocking oxidative metabolism. | |

| Binding Affinity | Can be enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets. | |

| Lipophilicity (LogP) | Increased | Fluorine is lipophilic and can alter membrane permeability and solubility. | |

| pKa | Lowered (for adjacent acids) | The strong electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups. | |

| Conformation | Can be restricted or altered | Fluorine substitution can induce specific molecular conformations through stereoelectronic effects. |

Drug discovery is a constant search for novel molecular structures with therapeutic potential. Bioactive compounds featuring complex, three-dimensional architectures often have a higher rate of clinical success compared to simpler, flat aromatic molecules. Synthesizing molecules like this compound, which can be readily developed into chiral, multi-functionalized scaffolds, is a key strategy for exploring new areas of chemical space. Natural products and their inspired analogues are known to occupy regions of chemical space that are distinct from typical medicinal chemistry compounds. By creating libraries based on the this compound core, researchers can generate novel compounds with unique structural and physicochemical properties, increasing the probability of identifying new leads for challenging biological targets. This exploration is vital for moving beyond established drug classes and discovering innovative medicines.

Rational Design of Ligands for Protein Targets (e.g., enzyme inhibitors, receptor agonists/antagonists)

Rational ligand design is a cornerstone of modern drug discovery, focusing on the creation of molecules with high affinity and selectivity for specific protein targets. This process aims to modulate biological pathways by designing compounds that can act as enzyme inhibitors, which block an enzyme's activity, or as receptor agonists and antagonists, which stimulate or prevent a receptor's response, respectively.

Fluorinated heterocyclic compounds are particularly valuable in this endeavor due to the unique properties fluorine imparts, such as altered metabolic stability and binding affinity. While direct studies on this compound as a final drug candidate are limited, its derivatives have been synthesized as crucial intermediates in the development of bioactive molecules. For instance, related compounds like 3-Allyl-6-fluoroisochroman-1-one are recognized as intermediates for crafting potent inhibitors of proteolytic enzymes. The isochroman scaffold is a recurring motif in numerous bioactive small molecules, and the introduction of fluorine at the C6 position is a strategic modification to fine-tune the electronic and physicochemical properties of potential ligands.

The design process often involves computational modeling to predict how a ligand will interact with a protein's binding site, followed by chemical synthesis and biological evaluation. The this compound core provides a rigid framework that can be systematically functionalized to optimize these interactions for therapeutic purposes.

Stereoelectronic Mimicry and Bioisostere Design

Bioisosterism is a fundamental strategy in medicinal chemistry where a portion of a molecule is substituted with another group that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or pharmacokinetic profile. Fluorine is a highly versatile bioisostere due to its small size and potent electron-withdrawing nature, allowing it to mimic hydrogen atoms, hydroxyl groups, or even carbonyl groups in certain contexts.

The this compound structure is an exemplary case of sophisticated bioisosteric and stereoelectronic design. Research has demonstrated that the fluorinated methylene (B1212753) group at the benzylic position ([CH2-CHF]) functions as a highly effective stereoelectronic mimic of an acetal (B89532) motif ([O-CH(OR)]). This mimicry is not merely structural but is rooted in fundamental electronic interactions.

Key findings from stereocontrolled synthesis and X-ray analysis include:

Conformational Reinforcement : The substitution of a hydrogen with fluorine at the benzylic position helps to shield this otherwise metabolically vulnerable site from oxidation. More importantly, it reinforces the natural half-chair conformation of the isochroman ring system.

Hyperconjugative Stabilization : This conformational preference is a result of stabilizing hyperconjugative interactions. X-ray crystal structures reveal that the carbon-fluorine (C-F) bond is oriented in a quasi-axial position, which allows for favorable π→σC-F interactions from the adjacent aromatic ring. This electronic stabilization is analogous to the anomeric effect (nO→σC-O) that governs the conformation of the acetal group it mimics.

The table below summarizes the key stereoelectronic features of the fluoroisochroman scaffold as validated by research.

| Feature | Description | Consequence |

| C-F Bond Orientation | The C(sp³)-F bond adopts a quasi-axial position in the dominant half-chair conformation. | Allows for maximum orbital overlap for stabilizing interactions. |

| Primary Interaction | π→σ*C-F | An interaction between the π-system of the benzene (B151609) ring and the antibonding orbital of the C-F bond, which stabilizes the conformation. |

| Conformational Mimicry | The [CH2-CHF] fragment electronically and conformationally mimics the [O-CH(OR)] acetal group. | Validates the use of this compound as a bioisostere for acetal-containing natural products, potentially improving metabolic stability. |

| Structural Data | X-ray diffraction analysis confirms the predicted stereochemistry and bond orientations. | Provides concrete evidence for the theoretical stereoelectronic effects at play. |

This deliberate design makes this compound a valuable building block for creating next-generation pharmacophores where mimicking an acetal's conformation is desired without its potential liabilities.

Contributions to Catalysis and Reagent Development

The availability of novel chemical structures is heavily dependent on the development of efficient and selective synthesis methods. The synthesis of this compound has been a subject of catalytic innovation, contributing to the broader field of reagent development.

A significant advancement has been the creation of an Iodine(I)/Iodine(III) catalysis platform for the stereocontrolled synthesis of fluorinated isochromans. This method represents a powerful tool for generating optically active fluorinated isosteres that were previously difficult to access.

The key aspects of this catalytic process are:

Reaction Type : The process involves an alkene activation and fluorination sequence that prompts a cyclization event.

Starting Materials : Readily accessible 2-vinylbenzaldehydes are used as the precursors.

Catalysis Conditions : The reaction employs a hypervalent iodine catalyst in the presence of an amine-HF source (like NEt₃·3HF and Olah's reagent) and an alcohol nucleophile.

Selectivity and Yield : The methodology provides excellent control over stereochemistry, achieving high diastereoselectivity (up to >95:05) and enantioselectivity (up to 97:03 e.r.).

The development of this catalytic system is a notable contribution as it avoids harsher acid-catalyzed conditions and provides a reliable route to a range of diversely substituted fluoroisochromans. The table below details the optimization of the reaction conditions for this process.

| Entry | Catalyst (20 mol%) | MeOH (equiv) | Solvent | Yield (%) |

| 1 | C1 | 2.5 | CHCl₃ | 65 |

| 2 | C2 | 2.5 | CHCl₃ | 60 |

| 3 | C3 | 2.5 | CHCl₃ | 46 |

| 4 | C1 | 2.0 | CHCl₃ | 71 |

| 5 | C1 | 1.5 | CHCl₃ | 69 |

| 6 | C1 | 2.0 | DCM | 57 |

| 7 | C1 | 2.0 | DCE | 56 |

| 8 | C1 | 2.0 | MeCN | 49 |

| 9 | C1 | 2.0 | CHCl₃ | 85 (72) |

Table adapted from research data on the fluorocyclization of 1a using Selectfluor®, an amine·HF source, and various catalysts.

Potential in Material Science and Organic Electronics (as a building block)

The field of material science seeks to discover and design new materials with novel properties. A major subfield, organic electronics, utilizes carbon-based molecules and polymers as semiconductors to create devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the chemical structure of the organic building blocks.

While this compound itself is not a final material, its structural and electronic characteristics suggest its potential as a valuable building block in the design of new organic semiconductors. The incorporation of fluorine into organic molecules is a well-established strategy in material science to tune electronic properties, such as energy levels and charge carrier mobility.

The potential contributions of the this compound scaffold to material science include:

Electronic Tuning : The electron-withdrawing fluorine atom can lower the energy levels (HOMO/LUMO) of a larger conjugated system, which is a critical parameter in designing n-type or p-type semiconductors.